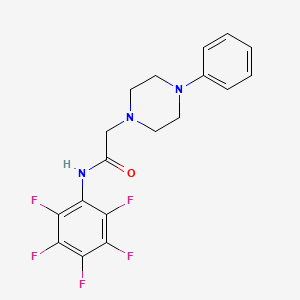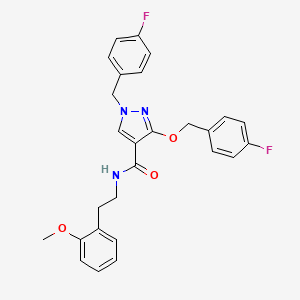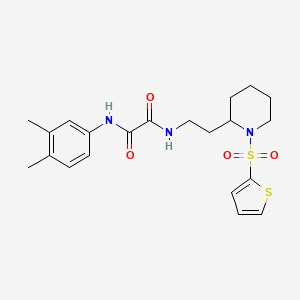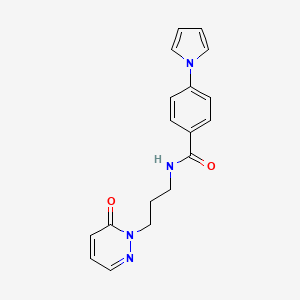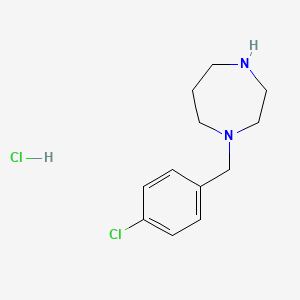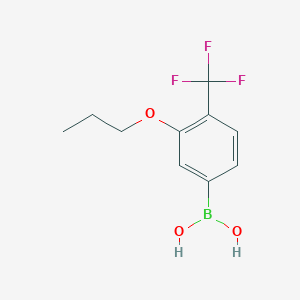
3-丙氧基-4-(三氟甲基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C10H12BF3O3 . It has a molecular weight of 248.01 . This compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(11(15)16)6-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
This compound could be involved in various chemical reactions. For instance, it could be used in Suzuki-Miyaura cross-coupling reactions . Other potential reactions include aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.01 . The compound’s IUPAC name is 4-propoxy-3-(trifluoromethyl)phenylboronic acid .科学研究应用
Suzuki–Miyaura Coupling
This compound is used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
“3-Propoxy-4-(trifluoromethyl)phenylboronic acid” can be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Synthesis of Benzopyranone Derivatives
This compound is used in the synthesis of benzopyranone derivatives which act as GABAA receptor modulators . These modulators have potential applications in the treatment of various neurological disorders.
Synthesis of Multisubstituted Olefins and Conjugate Dienes
“3-Propoxy-4-(trifluoromethyl)phenylboronic acid” is used in the synthesis of multisubstituted olefins and conjugate dienes . These compounds have wide applications in the field of organic synthesis and medicinal chemistry.
Preparation of Fluorinated Aromatic Poly (Ether-Amide)s
This compound is used in the preparation of fluorinated aromatic poly (ether-amide)s . These polymers have excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for various industrial applications.
Preparation of Phenylboronic Catechol Esters
“3-Propoxy-4-(trifluoromethyl)phenylboronic acid” is used in the preparation of phenylboronic catechol esters . These esters are important intermediates in organic synthesis and have applications in the synthesis of various biologically active compounds.
安全和危害
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
未来方向
The future directions for this compound could involve further exploration of its potential uses in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions . Additionally, more research could be conducted to better understand its mechanism of action and potential applications in life science-related research .
作用机制
Target of Action
The primary target of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
3-Propoxy-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Propoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Boronic acids are generally stable and easy to handle, making them important to organic synthesis . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .
Result of Action
The molecular and cellular effects of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid’s action involve the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a suitable base . These conditions are necessary for the Suzuki–Miyaura cross-coupling reaction to occur . Additionally, the compound is water-soluble, and may spread in water systems .
属性
IUPAC Name |
[3-propoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIPOKQNJULTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxy-4-(trifluoromethyl)phenylboronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea](/img/structure/B2392857.png)

![3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2392860.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2392863.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)
